5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCTLXDOKQXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide precursors under controlled temperatures and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide typically involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of thiophene-based derivatives with varying substituents, which can enhance their biological properties. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives containing thiophene moieties exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, a study reported that a related compound displayed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against clinically isolated strains . This suggests that compounds like this compound could serve as lead compounds for developing new antibiotics.
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiophene sulfonamides can induce apoptosis in cancer cells by disrupting cellular signaling pathways . This positions the compound as a candidate for further development in cancer therapeutics.
Spasmolytic Activity
The spasmolytic effects of thiophene derivatives have been documented, indicating potential applications in treating gastrointestinal disorders. Compounds derived from 5-bromothiophene have shown promising results in relaxing smooth muscle tissues, which could lead to therapeutic applications in conditions like irritable bowel syndrome .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
Spectroscopic Features :
Reactivity and Functionalization Potential
- Bromine: Enables Suzuki-Miyaura couplings, contrasting with non-brominated analogs like USP Duloxetine derivatives .
- Hydroxyl Group : Participates in hydrogen bonding and esterification, unlike simpler alkyl sulfonamides .
- Thiophene Substituent : The 3-position on thiophene may alter electronic effects compared to 2-substituted analogs (e.g., USP compounds with thiophen-2-yl groups) .
Computational and Crystallographic Insights
- DFT Calculations: The electron-withdrawing bromine lowers the LUMO energy, increasing electrophilicity relative to non-brominated compounds .
- Crystallography : SHELX software could resolve hydrogen-bonding networks involving the hydroxyl group, absent in propyl or naphthalene-containing analogs.
Biological Activity
5-Bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-sulfonamide is a complex organic compound notable for its significant biological activities, particularly in the realm of antimicrobial applications. This sulfonamide derivative exhibits promising efficacy against resistant bacterial strains, making it a potential candidate for therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅BrN₂O₂S₃. Its structure includes:
- A bromine atom which enhances its reactivity.
- A sulfonamide group that is crucial for its biological activity.
- A thiophene ring , which contributes to its pharmacological properties.
Research indicates that this compound may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways necessary for bacterial survival. Specifically, it has shown activity against New Delhi Metallo-beta-lactamase (NDM-1) producing Klebsiella pneumoniae, a significant concern in antibiotic resistance .
Biological Activity
The compound's biological activity can be summarized as follows:
Case Studies
- In Vitro Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various thiophene-based sulfonamides, this compound was highlighted for its low MIC and MBC values against resistant strains, suggesting its potential as an alternative treatment option .
- Enzyme Interaction Studies : A study focused on the interaction of thiophene-based sulfonamides with human carbonic anhydrases revealed that this compound effectively binds outside the catalytic site, indicating a unique mechanism of action that warrants further investigation .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-propylthiophene-2-sulfonamide | Similar thiophene and sulfonamide groups | Antimicrobial activity against resistant strains |
| 5-Bromo-N-(4-chlorobenzyl)thiophene-2-sulfonamide | Contains a chlorobenzyl substituent | Effective against Gram-positive bacteria |
| 5-Bromo-N-(pyridin-4-yl)thiophene-2-sulfonamide | Pyridine instead of alkyl group | Exhibits anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
